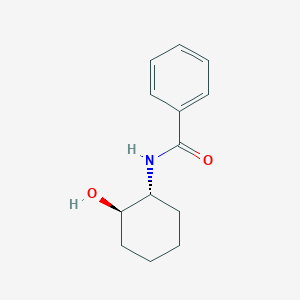![molecular formula C14H23NO3 B6638296 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid, also known as CX-5461, is a novel small molecule that has been identified as a promising anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. CX-5461 has shown potential in preclinical studies as a therapeutic agent for a variety of cancers, including hematological malignancies and solid tumors.
Mecanismo De Acción
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid exerts its anticancer effects by selectively inhibiting Pol I transcription, which is essential for the production of rRNA and the subsequent synthesis of ribosomes. This results in the downregulation of ribosome biogenesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This results in the induction of apoptosis and the inhibition of cell proliferation. This compound has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has several advantages as a therapeutic agent for cancer. It has shown potent anticancer activity in preclinical studies and has a selective mechanism of action that targets cancer cells while sparing normal cells. However, this compound has some limitations as a therapeutic agent, including the potential for toxicity and the development of resistance.
Direcciones Futuras
There are several future directions for the development of 2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid as a therapeutic agent for cancer. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the anticancer activity of this compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid is a synthetic compound that was first identified in a high-throughput screening assay. The synthesis of this compound involves several steps, including the reaction of cyclohex-3-ene-1-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with 2-ethylbutyric acid. The final product is purified by column chromatography and characterized by various analytical techniques.
Aplicaciones Científicas De Investigación
2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of rRNA synthesis and the subsequent inhibition of ribosome biogenesis. This results in the induction of nucleolar stress and the activation of p53-mediated apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[(cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-14(4-2,13(17)18)10-15-12(16)11-8-6-5-7-9-11/h5-6,11H,3-4,7-10H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOKBKBUEXGJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1CCC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)


![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)

![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)

